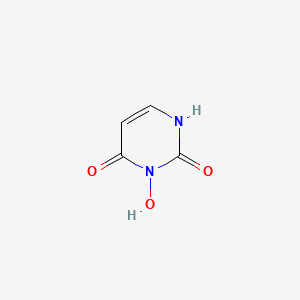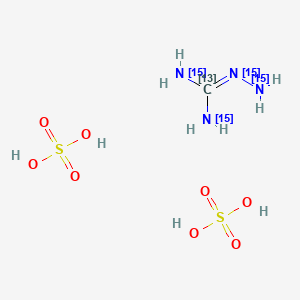![molecular formula C14H12ClNO3 B14754204 Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- CAS No. 91-37-2](/img/structure/B14754204.png)
Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- is an organic compound with the molecular formula C14H12ClNO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a 3-methoxyphenylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group is then substituted with a 3-methoxyphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine (Cl2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学研究应用
Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Benzoic acid, 4-chloro-2-[(4-methoxyphenyl)amino]-
- Benzoic acid, 2-[(4-chloro-3-methylphenyl)amino]-
Uniqueness
Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxyphenyl group can enhance its interactions with certain molecular targets, making it distinct from other similar compounds.
属性
CAS 编号 |
91-37-2 |
|---|---|
分子式 |
C14H12ClNO3 |
分子量 |
277.70 g/mol |
IUPAC 名称 |
4-chloro-2-(3-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-19-11-4-2-3-10(8-11)16-13-7-9(15)5-6-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI 键 |
RAHGDLMTUKKYOB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC(=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


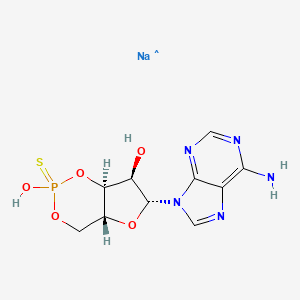
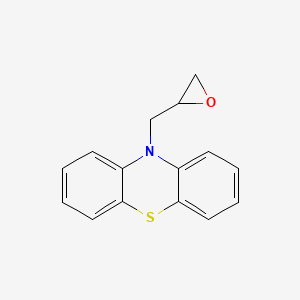
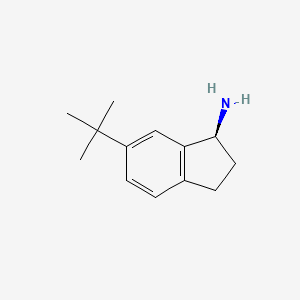
![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)

![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)
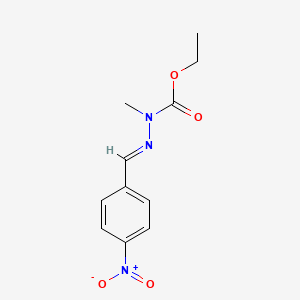
![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)

![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)

